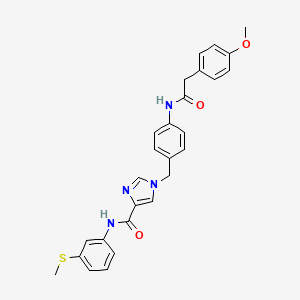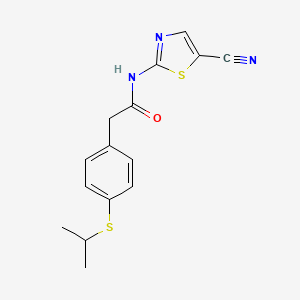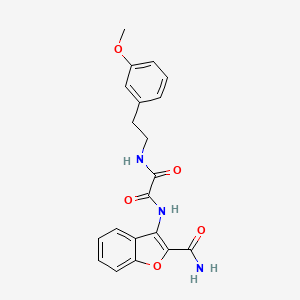![molecular formula C8H12N2O2S B2753707 Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate CAS No. 64986-99-8](/img/structure/B2753707.png)
Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate, also known as Metacetamol, is a chemical compound that has gained attention in the scientific community due to its potential use as an analgesic and anti-inflammatory agent. Its unique chemical structure and properties make it a promising candidate for further research and development.
科学的研究の応用
Synthesis and Biological Activity
Synthesis of Novel Derivatives : Research has demonstrated the synthesis of novel 2-amino and 2-ethylamino derivatives based on the thiazole structure, highlighting their potential as growth stimulants. These derivatives have shown significant growth stimulant properties, comparable to that of heteroauxin, suggesting their utility in agricultural and biological research (Knyazyan et al., 2013).
Enzyme Inhibition for Therapeutic Applications : Another study focused on the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their role in inhibiting α-glucosidase and β-glucosidase enzymes. This inhibition is crucial for therapeutic applications, particularly in managing diabetes, where controlling glucose breakdown is essential. The study found certain derivatives to be significantly effective, offering insights into potential therapeutic agents (Babar et al., 2017).
Antimicrobial and Anticancer Properties : The antimicrobial screening of new thiazole substituted derivatives has shown promising results against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents. Furthermore, certain derivatives have been identified with moderate to excellent anticancer activity, indicating their possible applications in cancer therapy (Kokate & Patil, 2021).
Chemical Synthesis Advancements
- Innovative Synthesis Techniques : Research has also delved into innovative synthesis techniques, such as using ionic liquids under ultrasonic irradiation to efficiently create trisubstituted imidazoles. These methodologies not only offer a green chemistry approach by avoiding harmful catalysts but also enhance the synthesis process in terms of yield and simplicity (Zang et al., 2010).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could potentially influence the interaction with its targets.
Biochemical Pathways
Thiazole compounds have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
It’s worth noting that the compound’s predicted boiling point is 1538±230 °C , and its predicted density is 0.949±0.06 g/cm3 . These properties could potentially influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties could potentially influence the compound’s action in different environments.
特性
IUPAC Name |
ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-13-8(9-2)10-6/h5H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHXDRLQYVCIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2753625.png)
![(2-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2753627.png)


![3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2753631.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2753632.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)
![6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2753640.png)


![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2753645.png)
![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)